molecular formula C23H17F2N3O2 B607847 Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]- CAS No. 1253186-46-7

Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-

Cat. No. B607847
CAS RN: 1253186-46-7
M. Wt: 405.4048
InChI Key: FFTYDCLYIJBUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-5503A is a novel selective CRAC channel blocker.

Scientific Research Applications

Synthesis and Potential in PET Imaging

  • A study outlined the synthesis of a compound structurally related to Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl], highlighting its potential application in Positron Emission Tomography (PET) imaging for detecting B-Raf(V600E) in cancers (Wang, Gao, Miller, & Zheng, 2013).

Antitumor Agents

  • Benzothiazole derivatives, closely related to the chemical structure , were synthesized and shown to have potent antitumor properties, indicating a possible application of similar compounds in cancer therapy (Yoshida et al., 2005).

Modulation of Metabotropic Glutamate Receptor

  • Research on analogues of CDPPB, a compound with a similar benzamide structure, revealed their role in positively modulating the metabotropic glutamate-5 receptor in rat cortical astrocytes, suggesting potential neurological applications (de Paulis et al., 2006).

Crystal Structure Analysis

  • A study focused on the crystal structures of compounds related to Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl], providing insights into their molecular interactions, crucial for understanding their potential applications in various fields (Kranjc et al., 2012).

Antimicrobial Properties

  • Some novel derivatives integrated with pyrazole moieties showed promising in vitro antimicrobial properties, indicating the potential of benzamide-based compounds in developing new antimicrobial agents (Idrees et al., 2020).

Antitubercular Activities

  • Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives indicated significant antitubercular activities, suggesting potential therapeutic applications for tuberculosis (Nayak et al., 2016).

properties

CAS RN

1253186-46-7

Molecular Formula

C23H17F2N3O2

Molecular Weight

405.4048

IUPAC Name

2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C23H17F2N3O2/c24-18-10-6-11-19(25)22(18)23(29)26-21-13-14-28(27-21)15-16-7-4-5-12-20(16)30-17-8-2-1-3-9-17/h1-14H,15H2,(H,26,27,29)

InChI Key

FFTYDCLYIJBUCD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN3C=CC(=N3)NC(=O)C4=C(C=CC=C4F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK5503A;  GSK 5503A;  GSK-5503A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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